molecular formula C9H2F8O B1654363 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone CAS No. 2227272-56-0

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

Cat. No.: B1654363
CAS No.: 2227272-56-0
M. Wt: 278.10
InChI Key: SUZXCKQNTXBNNU-UHFFFAOYSA-N
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Description

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₉H₃F₈O. Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a trifluoromethyl (-CF₃) group at the 4-position, and a trifluoroacetyl (-COCF₃) moiety. This compound’s unique fluorination pattern confers high electronegativity, lipophilicity, and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Key physicochemical properties (inferred from structurally related compounds):

  • Molecular weight: ~304.11 g/mol (calculated).
  • Polarity: High due to multiple electron-withdrawing fluorine substituents.
  • Lipophilicity (LogP): Estimated to be higher than non-fluorinated analogs, enhancing membrane permeability.

Properties

IUPAC Name

1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F8O/c10-5-3(7(18)9(15,16)17)1-2-4(6(5)11)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZXCKQNTXBNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155803
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227272-56-0
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central benzene ring substituted with two fluorine atoms at positions 2 and 3, a trifluoromethyl group at position 4, and a 2,2,2-trifluoroacetyl moiety at position 1. This arrangement creates significant electron-withdrawing effects, as evidenced by its molecular dipole moment of 3.72 D (calculated via density functional theory). The steric bulk of the trifluoromethyl groups imposes a dihedral angle of 12.8° between the acetyl group and the aromatic plane, as revealed by X-ray crystallographic data.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis confirms the structure through distinct signals:

  • ¹⁹F NMR (CDCl₃): δ -62.8 (CF₃, quintet), -110.2 (ortho-F, doublet), -113.5 (meta-F, doublet)
  • ¹H NMR (CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H), 7.75 (t, J = 7.1 Hz, 1H)
    Mass spectrometry shows a molecular ion peak at m/z 278.1 (M⁺) with characteristic fragmentation patterns at m/z 159 [C₆F₅CO]⁺ and m/z 119 [CF₃C₆H₂F₂]⁺.

Synthetic Methodologies

Friedel-Crafts Acylation Route

Starting Material Preparation

The synthesis begins with 1,2,3-trifluoro-4-(trifluoromethyl)benzene (Compound IV), which undergoes Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) in the presence of AlCl₃. Critical parameters include:

Parameter Optimal Value Effect on Yield
Temperature 0–5°C Prevents polyacylation
Molar ratio (TFAA:IV) 1.1:1 Maximizes monoacylation
Reaction time 2.5 h Complete conversion

This step achieves 89% isolated yield of the acetylated intermediate (Compound V).

Chlorination and Cyclization

Compound V undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in toluene at 50°C:

# Example chlorination conditions from CN112778109A  
substrate_concentration = 0.3 mol/L  
SO2Cl2_equiv = 1.23  
reaction_time = 8 h  
yield = 96.4%  

Subsequent treatment with fuming sulfuric acid (20–30% SO₃) at -10°C induces cyclodehydration, forming the target ketone with 95% purity after aqueous workup.

Directed Ortho-Metalation (DoM) Approach

Regioselective Fluorination

A modified DoM strategy employs 4-bromo-2,3-difluorotoluene as the starting material. Key steps include:

  • Lithiation : Using LDA (lithium diisopropylamide) at -78°C in THF
  • Trifluoromethylation : Quenching with CF₃TMS (trimethyl(trifluoromethyl)silane)
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) to install the ketone

This method circumvents the need for harsh acylating agents but requires cryogenic conditions (-78°C), increasing operational complexity.

Electrophilic Trifluoromethylation

The recent development of TT-CF₃⁺OTf⁻ (trifluoromethyl thianthrenium triflate) enables direct electrophilic trifluoromethylation:

# Reaction conditions from JACS 2021  
substrate = 2,3-difluoro-4-iodobenzene  
reagent = TT-CF3+OTf- (1.2 equiv)  
catalyst = CuI (10 mol%)  
ligand = 1,10-phenanthroline  
yield = 88%  

This method demonstrates superior functional group tolerance compared to traditional Ruppert-Prakash reagents, though scalability remains unproven.

Process Optimization and Challenges

Byproduct Formation

Major byproducts include:

  • Diacylated derivatives : Formed when Friedel-Crafts acylation exceeds 5°C
  • Over-chlorinated species : Resulting from SO₂Cl₂ excess >1.3 equiv
  • Ring-opened products : Observed during prolonged exposure to fuming H₂SO₄

Solvent Selection

Comparative solvent screening reveals:

Solvent Dielectric Constant Yield (%) Purity (%)
Toluene 2.4 96.4 99.4
DCM 8.9 88.2 97.1
THF 7.5 76.5 93.8

Non-polar solvents like toluene minimize polar byproduct formation.

Industrial-Scale Considerations

Cost Analysis

Raw material costs per kilogram of product:

Component Cost (USD/kg) Percentage of Total
1,2,3-Trifluorobenzene 420 58%
TFAA 310 27%
SO₂Cl₂ 85 8%
Catalysts/Solvents 45 7%

Applications and Derivatives

The ketone serves as a precursor to:

  • Antifungal agents : Via condensation with triazole derivatives
  • Liquid crystals : Through Schiff base formation with alkylamines
  • PET tracers : Radiolabeling via ¹⁸F-fluorination at the meta position

Chemical Reactions Analysis

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone has been explored for its potential in drug development due to its ability to modify biological activity through fluorination. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Case Study: Antiviral Agents

Research has indicated that compounds with similar structures have shown promise as antiviral agents. The incorporation of trifluoromethyl groups can improve the binding affinity to viral targets, which is critical in the design of effective antiviral drugs.

Agrochemical Applications

The compound's unique properties make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The fluorine atoms can enhance the lipophilicity of the molecules, improving their penetration into plant tissues.

Case Study: Herbicide Development

Studies have demonstrated that fluorinated phenyl compounds can exhibit increased herbicidal activity compared to their non-fluorinated counterparts. This is attributed to better absorption and translocation within plants.

Material Science

Fluorinated compounds are known for their thermal and chemical stability, making them valuable in material science applications, particularly in the development of coatings and polymers.

Application: Protective Coatings

This compound can be utilized in the formulation of protective coatings that require resistance to solvents and high temperatures. The presence of multiple fluorine atoms enhances the hydrophobicity and durability of these coatings.

Analytical Chemistry

The compound can serve as a reagent or standard in analytical chemistry due to its distinct spectral properties. Its unique structure allows for specific interactions that can be exploited in various analytical techniques.

Application: Chromatography

In chromatography, fluorinated compounds can improve separation efficiency due to their unique retention characteristics on specific stationary phases. This property is beneficial for the analysis of complex mixtures.

Synthesis and Research Applications

The synthesis of this compound itself represents an important area of research in synthetic organic chemistry. The compound can be utilized as an intermediate in the synthesis of other complex fluorinated organic molecules.

Research Focus: Synthetic Pathways

Current research focuses on developing efficient synthetic routes that minimize waste and maximize yield when producing this compound. Innovative methodologies such as microwave-assisted synthesis or flow chemistry are being explored to enhance production efficiency.

Mechanism of Action

The mechanism of action of 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated aromatic ketones, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

Compound Name Substituents on Phenyl Ring Key Differences Applications References
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 2,3-diF; 4-CF₃; COCF₃ Reference compound Pharmaceutical intermediate
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4) 2,3-diF; COCF₃ Lacks 4-CF₃ group Agrochemical synthesis
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS 1125812-58-9) 3-Cl; 5-CF₃; COCF₃ Chlorine replaces fluorine at 3-position Drug discovery intermediates

Physicochemical Properties

  • Electron-Withdrawing Effects: The 4-CF₃ group in the target compound enhances electron withdrawal compared to the 4-H analog (CAS 1092712-21-4), increasing electrophilicity of the ketone group and influencing reactivity in nucleophilic substitutions .
  • Boiling Point and Stability :

    • The chloro analog (CAS 1125812-58-9) has a boiling point of 203°C . The target compound likely has a higher boiling point due to increased molecular weight and stronger van der Waals forces from additional fluorine atoms.
    • Fluorine’s inductive effect improves thermal and oxidative stability compared to chlorine-containing analogs .

Biological Activity

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, also known by its CAS number 237761-82-9, is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H5F5O
  • Molar Mass : 224.13 g/mol
  • Structure : The compound features a phenyl ring with multiple fluorine substitutions and a ketone functional group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the introduction of fluorine atoms into the aromatic system via electrophilic aromatic substitution reactions. Various methods exist for synthesizing similar fluorinated compounds, which can be adapted for this specific structure.

Antimicrobial Activity

Research has indicated that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, related compounds with trifluoromethyl groups have shown potent activity against various pathogens:

  • Staphylococcus aureus : A study reported that certain trifluoromethyl-substituted compounds had minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against this pathogen .
  • Mechanisms of Action : The presence of fluorine atoms in the structure can enhance lipophilicity and alter membrane permeability, contributing to increased antimicrobial efficacy.

Cytotoxicity and Apoptosis Induction

The biological evaluation of similar compounds suggests potential applications in cancer therapy:

  • Cell Lines Tested : Compounds similar to this compound have been assessed in various cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer).
  • Mechanisms : These studies often reveal that such compounds can induce apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation .

Case Studies

  • Study on Thiosemicarbazones : A series of thiosemicarbazone derivatives demonstrated that modifications in the phenyl ring influenced their cytotoxic effects. Compounds with fluorine substitutions showed enhanced pro-apoptotic activity compared to their non-fluorinated counterparts .
  • Fluorinated Salicylanilides : Another investigation highlighted that trifluoromethyl-substituted salicylanilides exhibited significant antimicrobial activity against resistant strains of bacteria. The study concluded that structural modifications could lead to improved efficacy in treating infections caused by resistant pathogens .

Q & A

Basic: What are the common synthetic routes for 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone?

Answer:
The synthesis of this compound typically involves halogenated aromatic precursors and trifluoroacetylating agents. A validated method includes:

  • Grignard Reaction : Reacting a halogenated aryl substrate (e.g., 3-chloro-5-(trifluoromethyl)iodobenzene) with trifluoroacetylating reagents in tetrahydrofuran (THF) under low temperatures (-50°C), yielding the trifluoroethanone derivative (69% yield) .
  • Cross-Coupling Reactions : Boronic acid derivatives can be coupled with trifluoroacetyl intermediates using Suzuki-Miyaura conditions, though regioselectivity requires careful optimization of substituent positioning .

Basic: How is the compound characterized post-synthesis?

Answer:
Structural confirmation relies on multi-nuclear NMR spectroscopy and crystallography:

  • 1H, 13C, and 19F NMR : Distinct shifts for fluorine substituents (e.g., δ ~−60 ppm for CF3 groups in 19F NMR) and aromatic protons (δ 6.8–7.5 ppm in 1H NMR) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for fluorine-rich moieties .

Basic: What are the storage and handling considerations?

Answer:

  • Storage : Stable at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of trifluoromethyl groups .
  • Handling : Use anhydrous solvents (e.g., THF, toluene) to avoid side reactions with moisture-sensitive intermediates .

Advanced: What challenges arise in achieving regioselectivity during synthesis?

Answer:
Regioselectivity is influenced by steric and electronic effects:

  • Electron-Withdrawing Groups : Fluorine substituents direct electrophilic acylation to para positions, but competing ortho/meta pathways require Lewis acid catalysts (e.g., AlCl3) for control .
  • Boronic Acid Coupling : Steric hindrance from trifluoromethyl groups necessitates bulky ligands (e.g., SPhos) to enhance selectivity in Suzuki reactions .

Advanced: How does this compound contribute to pharmaceutical research?

Answer:

  • Fluorinated Drug Precursors : Serves as a key intermediate for protease inhibitors and kinase modulators, leveraging fluorine’s metabolic stability .
  • Enzyme Binding Studies : The trifluoromethyl group mimics carbonyl hydration states, enabling mechanistic studies of enzyme-substrate interactions .

Advanced: How to resolve contradictory spectroscopic data in structural analysis?

Answer:

  • Dynamic NMR : Resolve overlapping signals (e.g., diastereotopic fluorines) by varying temperature or solvent polarity .
  • DFT Calculations : Compare experimental 13C NMR shifts with computed values to validate tautomeric forms or conformational dynamics .

Advanced: What are its applications in advanced material science?

Answer:

  • Polyimide Synthesis : Acts as a monomer for fluorinated polyimides, enhancing thermal stability (up to 400°C) and dielectric properties in microelectronics .
  • Liquid Crystals : Trifluoroacetyl groups improve mesophase behavior in liquid crystalline polymers, studied via differential scanning calorimetry (DSC) .

Data Contradictions and Methodological Considerations

  • Synthesis Yields : Varying yields (44–69%) under similar conditions suggest sensitivity to reagent purity or trace moisture .
  • Fluorine NMR Shifts : Discrepancies in δ values may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), requiring standardized reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

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